molecular formula C21H29FN2O2 B6085708 7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6085708
M. Wt: 360.5 g/mol
InChI Key: ZMJZXFXQRMQFBN-AYSLTRBKSA-N
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Description

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-4-16(2)13-23-11-9-21(15-23)8-5-10-24(20(21)25)14-17-12-18(26-3)6-7-19(17)22/h4,6-7,12H,5,8-11,13-15H2,1-3H3/b16-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJZXFXQRMQFBN-AYSLTRBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCC2(C1)CCCN(C2=O)CC3=C(C=CC(=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCC2(C1)CCCN(C2=O)CC3=C(C=CC(=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 2-fluoro-5-methoxyphenylmethyl intermediate: This can be achieved through the reaction of 2-fluoro-5-methoxybenzyl chloride with an appropriate nucleophile.

    Construction of the diazaspirodecane core: This involves the cyclization of a suitable diamine with a ketone or aldehyde precursor.

    Introduction of the (E)-2-methylbut-2-enyl group: This step can be accomplished through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving fluorine or methoxy groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The fluorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, while the diazaspirodecane core provides structural stability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but lacks the spirocyclic structure.

    Diazaspirodecane derivatives: Compounds with similar spirocyclic cores but different substituents.

Uniqueness

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-[(E)-2-methylbut-2-enyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of fluorine, methoxy, and spirocyclic features, which may confer distinct chemical and biological properties compared to other similar compounds.

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